molecular formula C24H21ClN6O2S B12694439 4-Thiazolidinone, 5-(((4-chlorophenyl)amino)methyl)-2-imino-3-((((4-methoxyphenyl)azo)phenylmethylene)amino)- CAS No. 152449-64-4

4-Thiazolidinone, 5-(((4-chlorophenyl)amino)methyl)-2-imino-3-((((4-methoxyphenyl)azo)phenylmethylene)amino)-

Cat. No.: B12694439
CAS No.: 152449-64-4
M. Wt: 493.0 g/mol
InChI Key: VTAQHSOADNTUPS-ADKIWFLCSA-N
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Description

4-Thiazolidinone, 5-(((4-chlorophenyl)amino)methyl)-2-imino-3-((((4-methoxyphenyl)azo)phenylmethylene)amino)- is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This specific compound is characterized by its intricate structure, which includes a thiazolidinone ring, a chlorophenyl group, and a methoxyphenyl azo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 5-(((4-chlorophenyl)amino)methyl)-2-imino-3-((((4-methoxyphenyl)azo)phenylmethylene)amino)- typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with thioglycolic acid in the presence of a base to form an intermediate. This intermediate is then reacted with various amines and azo compounds under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 5-(((4-chlorophenyl)amino)methyl)-2-imino-3-((((4-methoxyphenyl)azo)phenylmethylene)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Thiazolidinone, 5-(((4-chlorophenyl)amino)methyl)-2-imino-3-((((4-methoxyphenyl)azo)phenylmethylene)amino)- apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and make it a versatile compound for various applications.

Properties

CAS No.

152449-64-4

Molecular Formula

C24H21ClN6O2S

Molecular Weight

493.0 g/mol

IUPAC Name

N'-[5-[(4-chloroanilino)methyl]-2-imino-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)iminobenzenecarboximidamide

InChI

InChI=1S/C24H21ClN6O2S/c1-33-20-13-11-19(12-14-20)28-29-22(16-5-3-2-4-6-16)30-31-23(32)21(34-24(31)26)15-27-18-9-7-17(25)8-10-18/h2-14,21,26-27H,15H2,1H3/b26-24?,29-28?,30-22-

InChI Key

VTAQHSOADNTUPS-ADKIWFLCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=N/C(=N\N2C(=O)C(SC2=N)CNC3=CC=C(C=C3)Cl)/C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N=NC(=NN2C(=O)C(SC2=N)CNC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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